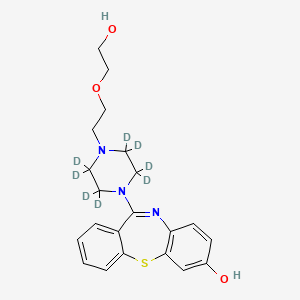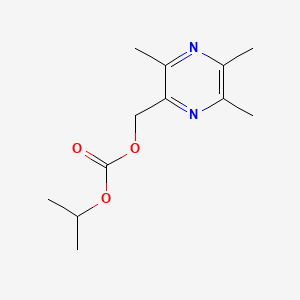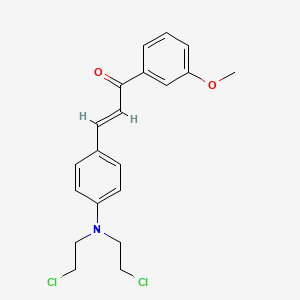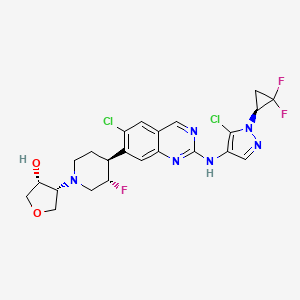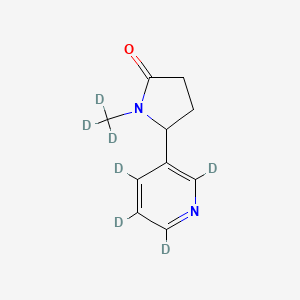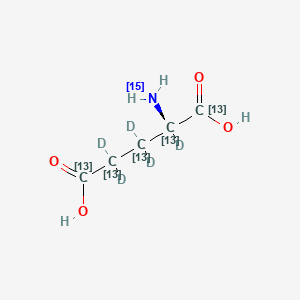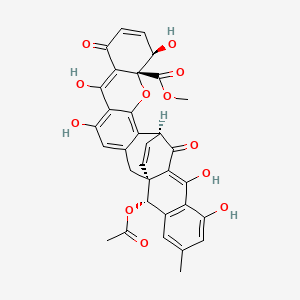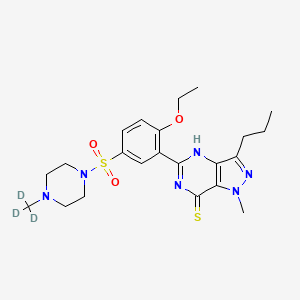
Thiosildenafil-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosildenafil-d3 is a deuterium-labeled analog of thiosildenafil, a compound structurally related to sildenafil. It is primarily used in scientific research as a reference material and for the study of pharmacokinetics and metabolic profiles. The molecular formula of this compound is C22H27D3N6O3S2, and it has a molecular weight of 493.66 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiosildenafil-d3 involves the incorporation of deuterium into the thiosildenafil molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The general synthetic route includes the following steps:
Formation of the core structure: The core structure of thiosildenafil is synthesized by reacting appropriate starting materials under controlled conditions.
Deuteration: Deuterium is introduced into the molecule by using deuterated reagents or solvents. This step is crucial for obtaining the labeled compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic labeling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under optimized conditions to form the core structure.
Deuteration: Deuterium is incorporated using deuterated reagents in large-scale reactors.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiosildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Applications De Recherche Scientifique
Thiosildenafil-d3 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: The compound helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: this compound serves as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Drug Development: It is used in the development and testing of new drugs, particularly those targeting phosphodiesterase-5 inhibitors.
Mécanisme D'action
Thiosildenafil-d3 exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is similar to that of sildenafil, which is used to treat erectile dysfunction and pulmonary arterial hypertension.
Comparaison Avec Des Composés Similaires
Thiosildenafil-d3 is compared with other similar compounds, such as:
Thiosildenafil: The non-deuterated analog of this compound.
Thiohomosildenafil: A structurally similar compound with slight modifications.
Hydroxythiohomosildenafil: Another analog with additional hydroxyl groups.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C22H30N6O3S2 |
|---|---|
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(32)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(29,30)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,32)/i3D3 |
Clé InChI |
LJUBVCQVNMLSTQ-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC |
SMILES canonique |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



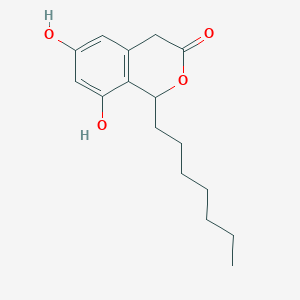
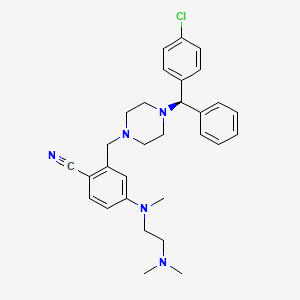
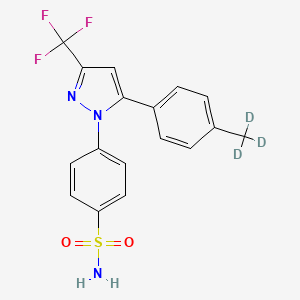
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
